rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans
Description
rac-1-[(1s,3s)-3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans (hereafter referred to as the "target compound") is a cyclobutane-derived amine hydrochloride characterized by a stereochemically defined trans configuration at the 1 and 3 positions of the cyclobutane ring. The molecule features a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group at the 3-position, contributing to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role as a bioisostere and the cyclobutane ring’s conformational rigidity, which can enhance target binding specificity.
Properties
CAS No. |
2378507-30-1 |
|---|---|
Molecular Formula |
C7H13ClF3NO |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
[3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-12-6(7(8,9)10)2-5(3-6)4-11;/h5H,2-4,11H2,1H3;1H |
InChI Key |
FZLOAUIOBDYJIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)CN)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans typically involves multiple steps, starting with the construction of the cyclobutyl ring. Common starting materials include methoxy-substituted cyclobutane derivatives, which are then subjected to trifluoromethylation reactions. Subsequent amination yields the target compound. Conditions for these reactions often require specific catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: : Scaling up this synthesis for industrial production involves optimizing each step for cost-efficiency, safety, and sustainability. This often includes developing continuous flow processes and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: : rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form N-oxides under specific conditions.
Reduction: : Reduction typically targets the trifluoromethyl group or the nitrogen atom, producing different analogs.
Substitution: : The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: : Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution are commonly used. Conditions vary, but often involve controlled temperature, pressure, and pH.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Rac-1 has been explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structure allows for modulation of biological activity through interactions with various receptors.
Key Findings:
- Antidepressant Activity : Studies indicate that compounds similar to rac-1 may exhibit antidepressant effects by acting on serotonin and norepinephrine transporters.
- Neuroprotective Effects : Research has shown that rac-1 can potentially protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.
Organic Synthesis
The unique trifluoromethyl and methoxy groups in rac-1 facilitate its use as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable in creating more complex molecules.
Applications in Synthesis:
- Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity of synthesized products, which is advantageous in drug development.
- Cyclization Reactions : Rac-1 can participate in cyclization reactions to form new cyclic structures, expanding the library of available compounds for research.
Materials Science
The incorporation of rac-1 into polymer matrices has been investigated for developing advanced materials with enhanced properties.
Potential Uses:
- Fluorinated Polymers : Due to its fluorinated nature, rac-1 can be used to synthesize polymers with improved thermal stability and chemical resistance.
- Coatings and Adhesives : The unique properties of rac-1 make it suitable for applications in coatings that require durability and resistance to solvents.
Case Studies
Mechanism of Action
The mechanism by which rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, modulating their function. The presence of the trifluoromethyl and methoxy groups influences its binding affinity and specificity, impacting the overall therapeutic potential and pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs sharing cyclobutane, cyclohexane, or cyclopropane backbones, as well as fluorinated or amine-containing substituents. Key differences in molecular structure, physicochemical properties, and applications are highlighted.
Structural Analogues
Key Observations :
- Cyclopropane vs.
- Fluorination Patterns : The difluoro-trifluoromethyl analog (CAS 2580207-00-5) lacks the methoxy group but introduces additional fluorine atoms, which may enhance metabolic stability and lipophilicity.
- Cyclohexene Backbone : The cyclohexene derivative (CAS 2059917-71-2) offers greater conformational flexibility due to the alkene, which could influence binding kinetics in biological systems.
Analytical and Spectroscopic Data
While direct analytical data for the target compound is unavailable, comparisons can be inferred from related compounds:
- FTIR : The methoxy group would exhibit a C-O stretch near 1100 cm⁻¹, while the trifluoromethyl group shows strong C-F stretches between 1100–1200 cm⁻¹. This contrasts with the ketone (C=O, ~1705 cm⁻¹) in ’s cyclohexane-based compound.
- Mass Spectrometry : The hydrochloride salt would produce characteristic [M+H]+ and [M+Cl–] peaks, as seen in (m/z 232 for MH+).
Pharmacological and Industrial Relevance
- Bioisosteric Potential: The trifluoromethyl group in the target compound and CAS 2059917-71-2 mimics carboxylic acid groups in drug design, enhancing binding affinity while improving metabolic stability.
- Stability Concerns : The methoxy group may pose hydrolysis risks under acidic or enzymatic conditions, unlike the more stable trifluoromethyl or difluoro substituents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:
- Cyclization : Using ketone precursors (e.g., 3-methoxy-3-(trifluoromethyl)cyclobutanone) reacted with methanamine derivatives under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd).
- Stereochemical Control : Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) significantly affect trans/cis isomer ratios. For example, low temperatures favor trans-selectivity due to reduced rotational freedom during cyclization .
- Purification : Chromatographic separation (e.g., reverse-phase HPLC) is critical to isolate the trans isomer, confirmed via NMR and X-ray crystallography .
Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR analyze coupling constants (e.g., J-values for cyclobutane protons) to distinguish trans vs. cis configurations. NOE experiments validate spatial proximity of substituents .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, essential for structural validation .
- Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities (e.g., cis byproducts) via isotopic patterns .
Q. What in vitro biological screening approaches are recommended for initial assessment of its pharmacological potential?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., competitive binding with ³H-labeled ligands) to evaluate affinity for aminergic receptors (e.g., serotonin, dopamine receptors) .
- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Cell Viability Assays : Test cytotoxicity in HEK293 or HepG2 cells at concentrations ≤10 µM to rule off-target effects .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the trans isomer while minimizing formation of cis byproducts?
- Methodological Answer :
- Catalyst Screening : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity during cyclobutane formation .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans isomerization .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to terminate reactions at peak trans isomer yield .
Q. What strategies are employed to resolve contradictions between computational predictions and experimental binding affinity data for this compound?
- Methodological Answer :
- Docking Refinement : Perform molecular dynamics simulations (AMBER or GROMACS) to account for protein flexibility, addressing discrepancies in static docking models .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and observed conformations to refine force field parameters .
- Experimental Validation : Use mutagenesis (e.g., Ala-scanning) to test computational hypotheses about key receptor residues .
Q. What methodologies are used to investigate metabolic stability and potential prodrug conversion pathways?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor, analyzing metabolites via LC-MS/MS .
- Prodrug Design : Synthesize acetylated or phosphorylated derivatives to enhance bioavailability. Hydrolysis rates are measured in simulated gastric fluid (pH 1.2–2.5) .
- Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products and optimize formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
